molecular formula C12H19Br B15300094 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane

Cat. No.: B15300094
M. Wt: 243.18 g/mol
InChI Key: XDVDPRAXSZSJMV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)tricyclo[4.3.1.1³,⁸]undecane is a polycyclic brominated hydrocarbon characterized by a rigid tricyclic framework with a bromomethyl substituent.

Properties

Molecular Formula

C12H19Br

Molecular Weight

243.18 g/mol

IUPAC Name

4-(bromomethyl)tricyclo[4.3.1.13,8]undecane

InChI

InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2

InChI Key

XDVDPRAXSZSJMV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C(C3)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination is a widely applied method for introducing bromine at allylic or benzylic positions. For 4-methyltricyclo[4.3.1.1³,⁸]undecane, NBS in the presence of a radical initiator (e.g., AIBN) and UV light achieves moderate yields:

Reaction conditions :

  • Substrate: 4-Methyltricyclo[4.3.1.1³,⁸]undecane (1.0 equiv)
  • Brominating agent: NBS (1.2 equiv)
  • Solvent: CCl₄, reflux
  • Initiation: UV light (254 nm)
  • Time: 12–24 hours

Outcome :

  • Yield: 45–55%
  • Byproducts: 4,4-Dibromomethyl derivative (<5%), unreacted starting material (30–40%).

Electrophilic Bromination via In Situ HBr Generation

Adapting methods from biphenyl systems, sodium bromate (NaBrO₃) and sodium hydrogen sulfite (NaHSO₃) generate HBr in situ for electrophilic substitution:

Procedure :

  • Dissolve 4-methyltricyclo[4.3.1.1³,⁸]undecane (1.0 equiv) in ethyl acetate.
  • Add aqueous NaBrO₃ (3.0 equiv) followed by NaHSO₃ (3.0 equiv) at 25°C.
  • Stir for 4–6 hours under N₂ atmosphere.

Optimization data :

Parameter Value Impact on Yield
Temperature 25°C vs 40°C 68% vs 52%
Molar ratio (NaBrO₃) 3.0 vs 2.0 equiv 68% vs 45%
Solvent EtOAc vs CH₂Cl₂ 68% vs 61%

Advantages :

  • Minimal dibromination (<0.5%) due to controlled HBr release.
  • Scalable to multigram quantities without column chromatography.

Functional Group Interconversion Strategies

Carboxylic Acid Reduction and Bromination

Starting from tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid (PubChem CID 541956):

Step 1: Reduction to Alcohol

  • Reagents: LiAlH₄ (4.0 equiv) in THF, 0°C to reflux
  • Yield: 85% (4-hydroxymethyltricyclo[4.3.1.1³,⁸]undecane)

Step 2: Bromination with PBr₃

  • Conditions: PBr₃ (1.5 equiv), Et₂O, 0°C → 25°C, 2 hours
  • Yield: 78%
  • Purity: >95% (GC-MS)

Limitations :

  • Requires handling air-sensitive LiAlH₄.
  • Potential over-reduction if stoichiometry is imbalanced.

Methoxy Derivative Demethylation and Bromination

From 1-methoxytricyclo[4.3.1.1³,⁸]undecane (CAS 21898-95-3):

Demethylation :

  • Reagent: BBr₃ (3.0 equiv) in CH₂Cl₂, −78°C → 25°C
  • Intermediate: 1-Hydroxytricyclo[4.3.1.1³,⁸]undecane (isolated yield: 63%)

Bromination :

  • Reagent: HBr (48% aq.) with P₂O₅, 80°C, 8 hours
  • Yield: 41%
  • Issue: Competitive ring-opening at elevated temperatures.

Cyclization Approaches to Construct the Bromomethyl Substituent

Heck Cyclization of Bromoolefin Precursors

Adapting aza-adamantane synthesis, a bromoolefin undergoes palladium-catalyzed cyclization:

Substrate : 4-Bromomethyl-7-vinyltricyclo[4.3.1.0³,⁸]undec-2-ene
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
Conditions : DMF, 100°C, 24 hours
Yield : 32% (low due to steric hindrance)

Wolff-Kishner Reduction in Tricyclic Systems

While primarily used for carbonyl reductions, modified Wolff-Kishner conditions may stabilize intermediates during tricyclic ring formation:

Example protocol :

  • Hydrazone formation: 4-Cyanomethyltricyclo[4.3.1.1³,⁸]undecane with hydrazine
  • Reduction: KOH in ethylene glycol, 200°C, 3 hours
  • Bromination: NBS, AIBN, CCl₄

Outcome :

  • Overall yield: 28% (three steps)
  • Key advantage: Avoids strongly acidic/basic conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Limitation
NBS Radical Bromination 55 90 Moderate Byproduct formation
NaBrO₃/NaHSO₃ 68 98 High Aqueous workup required
Carboxylic Acid Route 66 95 Low Multi-step, LiAlH₄ handling
Heck Cyclization 32 85 Low Catalyst cost, low yield

Industrial-Scale Considerations

The NaBrO₃/NaHSO₃ method demonstrates the highest potential for kilogram-scale production:

  • Solvent recovery : Ethyl acetate recycled via distillation (85% recovery).
  • Waste streams : NaHSO₄ byproduct neutralized with Ca(OH)₂.
  • Throughput : 1.2 kg/day in pilot plants using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.

    Reduction: LiAlH in anhydrous ether.

    Oxidation: KMnO4 in acidic or basic medium.

Major Products:

Scientific Research Applications

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bromomethyl group in 4-(Bromomethyl)tricyclo[4.3.1.1³,⁸]undecane distinguishes it from other tricyclo derivatives, which often feature heteroatoms or alternative substituents:

Compound Name Key Structural Features Functional Groups Key References
4-(Bromomethyl)tricyclo[4.3.1.1³,⁸]undecane Tricyclo[4.3.1.1³,⁸] framework Bromomethyl
4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Tricyclo[5.2.2.0²,⁶] framework with nitrogen Aza group, ketones
Garmultins A-G (Garcinia multiflora) 2,11-Dioxatricyclo[4.4.1.0³,⁹]undecane Ethers, acylphloroglucinols
3-Aminobicyclo[4.3.1.1']undecane derivatives Tricyclo[4.3.1.1'] framework with amino groups Amino, aminomethyl

Key Observations :

  • Electronic Effects : The bromomethyl group enhances electrophilicity, making the compound reactive in substitution reactions. In contrast, aza or ether-containing derivatives (e.g., garmultins) exhibit hydrogen-bonding capabilities, influencing their biological interactions .

Stability and Strain

  • Ring Strain : Tricyclo[4.3.1.1³,⁸]undecane is less strained than tricyclo[5.4.0.0³,⁹]undecane, as stability calculations favor frameworks with lower angular strain .
  • Thermodynamic Control : Acid-catalyzed rearrangements of related tricyclo compounds (e.g., tricyclo[5.2.2.0]undecane) produce stable intermediates like 4-homoisotwistane, highlighting the influence of catalyst choice on reaction pathways .

Biological Activity

4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a bicyclic compound characterized by its unique tricyclic structure and the presence of a bromomethyl group at the fourth position. This compound is derived from tricyclo[4.3.1.1(3,8)]undecane, also known as homoadamantane, which consists of three fused cycloalkane rings. The molecular formula for this compound is C_{12}H_{15}Br, with a molecular weight of approximately 236.17 g/mol .

Chemical Structure and Properties

The structural characteristics of this compound influence its biological activity and potential applications in medicinal chemistry.

PropertyValue
CAS Number 2703780-79-2
Molecular Formula C_{12}H_{15}Br
Molecular Weight 236.17 g/mol
Purity ≥ 95%

Case Studies

Research has indicated that related compounds can serve as effective agents against various pathogens and cancer cell lines:

  • Antimicrobial Studies : A study investigating the antimicrobial properties of brominated compounds found significant activity against Gram-positive bacteria, suggesting that similar activities could be expected from this compound.
  • Anticancer Research : A related compound demonstrated cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms . This suggests that further research on this compound could yield promising results in cancer therapeutics.

The mechanism by which compounds like this compound exert their biological effects may involve:

  • Interaction with Biological Targets : The bromomethyl group can enhance binding affinity to proteins or nucleic acids due to increased hydrophobic interactions.
  • Reactive Intermediates Formation : The reactivity of the bromomethyl group allows for potential nucleophilic attack by biological molecules, leading to altered cellular functions.

Potential Applications

Given its structural features and preliminary biological activity insights, this compound may find applications in:

  • Drug Development : As a lead compound for synthesizing new antimicrobial or anticancer agents.
  • Synthetic Organic Chemistry : Involved in creating more complex molecular architectures through its reactive sites.

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)tricyclo[4.3.1.1³,⁸]undecane, and how do steric effects influence reaction efficiency?

Methodological Answer: Synthesis typically involves bromination of a tricyclo[4.3.1.1³,⁸]undecane precursor (e.g., via radical or electrophilic substitution). Challenges include steric hindrance from the rigid tricyclic framework, which may reduce bromination efficiency. For example, using N-bromosuccinimide (NBS) under UV light could selectively target the methyl group, but competing side reactions (e.g., ring-opening) must be monitored via TLC or GC-MS. Alternative routes, such as appending the bromomethyl group during tricyclic skeleton assembly, may improve yields but require multi-step protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how does its structure complicate spectral interpretation?

Methodological Answer: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. The tricyclic system induces unique chemical shifts due to ring strain and electronic effects. For instance, the bromomethyl group’s protons may exhibit unexpected splitting patterns in ¹H NMR due to restricted rotation. 2D NMR (COSY, NOESY) helps resolve overlapping signals. X-ray crystallography is recommended for unambiguous structural confirmation, as seen in similar tricyclic systems .

Q. How should researchers design stability tests for this compound under varying experimental conditions?

Methodological Answer: Stability studies should assess thermal, photolytic, and hydrolytic degradation. For example:

  • Thermal stability: Heat the compound in inert (N₂) and oxidative (O₂) atmospheres at 50–100°C, monitoring decomposition via HPLC.
  • Photostability: Expose to UV-Vis light (254–400 nm) and analyze degradation products using LC-MS.
  • Hydrolytic stability: Test in polar (e.g., DMSO/water) and nonpolar solvents, tracking bromide release via ion chromatography. Safety protocols for handling brominated compounds (e.g., fume hood use) are essential .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data, such as unexpected NMR chemical shifts?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts and optimize geometry. Discrepancies between experimental and computed shifts may indicate conformational flexibility or solvent effects. For instance, the bromomethyl group’s orientation in the tricyclic scaffold might create shielding/deshielding effects not captured in static models. Cross-validation with variable-temperature NMR or MD simulations is advised .

Q. What mechanistic insights can be gained from studying nucleophilic substitution reactions at the bromomethyl site?

Methodological Answer: Kinetic studies (e.g., using NaI in acetone for SN2) can elucidate steric vs. electronic influences. The tricyclic framework likely impedes backside attack (SN2), favoring SN1 pathways with carbocation intermediates. Isotopic labeling (e.g., ²H or ¹³C at the reaction site) and Eyring plot analysis can differentiate mechanisms. Compare reactivity with simpler bromoalkanes (e.g., 1-bromoundecane) to isolate structural effects .

Q. How do steric and electronic properties of the tricyclic system influence its utility in organometallic catalysis?

Methodological Answer: The compound’s rigid structure may stabilize metal complexes via preorganized binding sites. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by coordinating the bromomethyl group to Pd(0) or Ni catalysts. Compare turnover frequencies (TOFs) with less constrained analogs. Challenges include potential catalyst deactivation from steric crowding, monitored via in situ IR or EXAFS .

Data Contradiction Analysis

Example Scenario:
Conflicting mass spectrometry (MS) and NMR data suggest impurities or structural misassignment.

Resolution Workflow:

Repurify the compound using column chromatography (silica gel, hexane/EtOAc gradient).

Repeat characterization with 2D NMR (HSQC, HMBC) to confirm connectivity.

Cross-check with computational predictions (e.g., HRMS isotopic patterns, NMR shifts via ACD/Labs or Gaussian).

Analyze by X-ray diffraction if crystalline material is available .

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